molecular formula C7H15NO B171319 N-ethyl-isovaleramide CAS No. 100868-92-6

N-ethyl-isovaleramide

Cat. No. B171319
M. Wt: 129.2 g/mol
InChI Key: BOQSOBHPGBKUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-isovaleramide (NEIV) is a compound that belongs to the family of capsaicinoids, which are natural compounds found in chili peppers. NEIV is known to have various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The purpose of

Mechanism Of Action

The mechanism of action of N-ethyl-isovaleramide is not fully understood, but it is believed to be mediated through the activation of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons. N-ethyl-isovaleramide has been shown to activate the TRPV1 receptor, leading to the release of neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation.

Biochemical And Physiological Effects

N-ethyl-isovaleramide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-ethyl-isovaleramide also has potent analgesic effects, which are mediated through the activation of the TRPV1 receptor. Furthermore, N-ethyl-isovaleramide has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of N-ethyl-isovaleramide is that it is a natural compound that can be synthesized in the laboratory. Furthermore, N-ethyl-isovaleramide has been shown to have potent biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. However, one of the limitations of N-ethyl-isovaleramide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

For the study of N-ethyl-isovaleramide include elucidating its mechanism of action, investigating its potential as a therapeutic agent for various inflammatory diseases and cancers, and developing novel synthetic analogs.

Synthesis Methods

N-ethyl-isovaleramide can be synthesized through a multistep process that involves the reaction of isovaleric acid with thionyl chloride to form isovaleryl chloride, which is then reacted with ethylamine to produce N-ethyl-isovaleramide. The purity of the synthesized compound can be determined through HPLC analysis.

Scientific Research Applications

N-ethyl-isovaleramide has been extensively studied for its biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-ethyl-isovaleramide also has potent analgesic effects, which are mediated through the activation of the TRPV1 receptor. Furthermore, N-ethyl-isovaleramide has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

CAS RN

100868-92-6

Product Name

N-ethyl-isovaleramide

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

N-ethyl-3-methylbutanamide

InChI

InChI=1S/C7H15NO/c1-4-8-7(9)5-6(2)3/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

BOQSOBHPGBKUJL-UHFFFAOYSA-N

SMILES

CCNC(=O)CC(C)C

Canonical SMILES

CCNC(=O)CC(C)C

synonyms

ButanaMide, N-ethyl-3-Methyl-

Origin of Product

United States

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